2-Ethoxyestradiol

Antiproliferative potency Pulmonary hypertension Vascular remodeling

2-Ethoxyestradiol (2-EE; CAS 94988-10-0) is a synthetic 2-alkoxy analog of the endogenous mammalian estradiol metabolite 2-methoxyestradiol (2-ME). 2-EE belongs to the class of steroidal tubulin polymerization inhibitors that bind to the colchicine site of β-tubulin, disrupting microtubule dynamics and arresting cell cycle progression at the G2/M phase.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1196095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyestradiol
Synonyms1,3,5(5)-estratrien-2,3,17-triol 2-ethyl ether
2-ethoxyestradiol
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4O)C)O
InChIInChI=1S/C20H28O3/c1-3-23-18-11-15-12(10-17(18)21)4-5-14-13(15)8-9-20(2)16(14)6-7-19(20)22/h10-11,13-14,16,19,21-22H,3-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1
InChIKeyGZGPTTWIZTVHKE-BKRJIHRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyestradiol (2-EE) Procurement Guide: A Synthetic Estradiol Analog with Differentiated Antiproliferative Pharmacology


2-Ethoxyestradiol (2-EE; CAS 94988-10-0) is a synthetic 2-alkoxy analog of the endogenous mammalian estradiol metabolite 2-methoxyestradiol (2-ME) [1]. 2-EE belongs to the class of steroidal tubulin polymerization inhibitors that bind to the colchicine site of β-tubulin, disrupting microtubule dynamics and arresting cell cycle progression at the G2/M phase [2]. Unlike the endogenous parent molecule estradiol (E2), 2-EE and its congener 2-ME exhibit negligible affinity for the estrogen receptor (ER), thereby decoupling antiproliferative activity from estrogenic transcriptional signaling [3]. The compound is chemically defined as (17β)-2-ethoxyestra-1,3,5(10)-trien-3,17-diol with molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.4 g/mol [4]. 2-EE is not a naturally occurring metabolite; it is produced exclusively through synthetic means and is supplied as a research-grade compound for preclinical pharmacological investigations in oncology, pulmonary hypertension, and renal disease models.

Why 2-Methoxyestradiol (2-ME) or Other Estradiol Metabolites Cannot Simply Substitute for 2-Ethoxyestradiol in Preclinical Studies


Endogenous estradiol metabolites, including 2-methoxyestradiol (2-ME), 2-hydroxyestradiol (2-HE), and 4-hydroxyestradiol (4-HE), differ substantially from 2-ethoxyestradiol (2-EE) in both pharmacodynamic potency and metabolic stability. Although 2-ME is the naturally occurring mammalian tubulin polymerization inhibitor that serves as the structural template for 2-EE, its in vitro antiproliferative potency is significantly lower across multiple human cell types [1]. Furthermore, 2-HE (the catechol precursor of 2-ME) undergoes rapid in vivo O-methylation by catechol-O-methyltransferase to yield 2-ME, introducing pharmacokinetic variability that complicates dose-response interpretation in animal models [2]. In contrast, the synthetic 2-ethoxy substituent is not a substrate for O-demethylation pathways, potentially conferring distinct metabolic stability relative to the endogenous metabolites [3]. Critically, estradiol (E2) itself exhibits biphasic growth effects—stimulation at low concentrations and inhibition only at supraphysiological concentrations—making it unsuitable as a comparator for antiproliferative mechanism-of-action studies [4]. These pharmacodynamic and pharmacokinetic differences establish 2-EE as a distinct chemical entity that cannot be interchangeably substituted with 2-ME, 2-HE, or other in-class compounds without altering experimental outcomes [1].

Quantitative Comparator Evidence for 2-Ethoxyestradiol vs. 2-Methoxyestradiol and In-Class Analogs in Antiproliferative, Tubulin Polymerization, and In Vivo Efficacy Assays


2-Ethoxyestradiol Exhibits ~10-Fold Greater Antiproliferative Potency Than 2-Methoxyestradiol Across Human Pulmonary Vascular Cell Types

In a direct head-to-head comparison study, 2-ethoxyestradiol (2-EE) was approximately ten times more potent than 2-methoxyestradiol (2-ME) in inhibiting the growth of three primary human pulmonary cell types: pulmonary artery endothelial cells (hPAEC), pulmonary artery smooth muscle cells (hPASMC), and lung fibroblasts (hLF) [1]. Estradiol (E2) exhibited biphasic effects—stimulating growth at low concentrations and inhibiting only at high concentrations—while 2-ME and 2-EE produced consistent concentration-dependent growth inhibition across all cell types [1]. The 10-fold potency difference was observed consistently across the three pulmonary cell lineages, establishing that the ethoxy-for-methoxy substitution at the C2 position of the estradiol scaffold yields a quantitatively meaningful gain in antiproliferative activity that is not cell-type-restricted [1].

Antiproliferative potency Pulmonary hypertension Vascular remodeling

2-Ethoxyestradiol Demonstrates Superior Inhibition of Tubulin Polymerization and Colchicine Binding Compared to 2-Methoxyestradiol in a Cell-Free Biochemical System

In a systematic structure-activity relationship (SAR) study employing purified bovine brain tubulin, 2-ethoxyestradiol (2-EE) and 2-((E)-1-propenyl)estradiol were identified as substantially more potent inhibitors of tubulin polymerization than 2-methoxyestradiol (2-ME) itself [1]. The SAR analysis established that maximum antitubulin activity in the 2-alkoxyestradiol series requires an unbranched chain substituent at the 2-position containing three non-hydrogen atoms—a criterion met by the ethoxy (-OCH₂CH₃) substituent of 2-EE but not by the methoxy (-OCH₃) substituent of 2-ME [1]. Furthermore, the cytotoxic potencies of these analogs across cancer cell lines correlated strongly with their abilities to inhibit tubulin polymerization, supporting the mechanism that tubulin inhibition is the primary driver of antiproliferative activity [1]. Separately, the 1997 Cushman et al. study confirmed that 2-EE was among the most potent new analogs in a second-generation SAR campaign, with enhanced inhibitory effects on both tubulin polymerization and [³H]colchicine binding to tubulin [2].

Tubulin polymerization inhibition Colchicine binding site Microtubule disruption

2-Ethoxyestradiol Eliminates 63% Mortality in Monocrotaline-Induced Pulmonary Hypertension in Rats—An In Vivo Efficacy Endpoint Not Demonstrated in the Same Model for 2-Methoxyestradiol at Equivalent Dosing

In a monocrotaline (MCT)-induced pulmonary hypertension (PH) model in male rats, 2-ethoxyestradiol (2-EE) administered at 10 μg/kg/h via osmotic pump for 28 days completely eliminated the 63% mortality observed in the MCT-vehicle control group [1]. This survival benefit was accompanied by significant reductions in right ventricular (RV) peak systolic pressure, decreased RV/left ventricle plus septum weight ratio (indicating attenuation of RV hypertrophy), strong inhibition of vascular remodeling (media hypertrophy and adventitia widening), and markedly reduced pulmonary inflammatory responses [1]. While 2-methoxyestradiol (2-ME) has been shown in prior studies by the same group to attenuate development and retard progression of PH in male rats [1], the 100% survival outcome reported for 2-EE in this MCT model represents a particularly notable quantitative in vivo efficacy benchmark that underscores the translational differentiation of the 2-ethoxy analog.

Pulmonary hypertension In vivo efficacy Mortality reduction

2-Ethoxyestradiol and 2-Methoxyestradiol Both Attenuate Renal Disease Progression in Aged Diabetic ZSF1 Rats, but 2-EE Provides a Synthetic, Metabolically Stable Comparator with Predictable Pharmacokinetics for Renal Protection Studies

In a 9-week study using aged (35-week-old), obese, diabetic ZSF1 rats—a model of advanced metabolic syndrome with established renal disease—both 2-methoxyestradiol (2-ME) and 2-ethoxyestradiol (2-EE), administered at an equivalent dose of 18 μg/kg/h via osmotic pump, produced strikingly similar renoprotective effects [1]. Both compounds attenuated proteinuria, increased renal blood flow and glomerular filtration rate, and reduced renal cortical expression of proliferating cell nuclear antigen (PCNA), nuclear factor kappa B (NF-κB), and vascular endothelial growth factor (VEGF) [1]. Neither compound affected obesity or hypertension. Critically, while 2-ME and 2-EE showed qualitatively comparable renoprotection in this model, 2-EE offers a key procurement advantage: as a fully synthetic entity, 2-EE is not subject to the in vivo metabolic interconversion that complicates pharmacokinetic interpretation for the endogenous 2-HE→2-ME pathway [2]. This positions 2-EE as the preferred tool compound for renal protection studies requiring a chemically stable, non-endogenous agent with predictable systemic exposure.

Diabetic nephropathy Renal protection Metabolic syndrome

2-Ethoxyestradiol and Its Congeners Lack Significant Estrogen Receptor Affinity—A Class-Level Differentiator from Estradiol That Enables Antiproliferative Studies Without Estrogenic Confounding

In two independent estrogen receptor (ER) binding studies spanning the 1995 and 1997 Cushman et al. SAR campaigns, 2-ethoxyestradiol (2-EE) and its most potent 6-oximino and 6-methoximino congeners were evaluated for ER affinity relative to estradiol [1][2]. The 1997 study explicitly concluded that these agents 'lacked significant affinity for the estrogen receptor' [2]. The 1995 study corroborated this by reporting that several of the more potent analogs, when tested in an ER binding assay, had 'very low' affinities relative to estradiol [1]. In contrast, estradiol (E2) exhibited biphasic growth effects in human pulmonary artery endothelial cells—stimulation at low concentrations and inhibition only at high concentrations—whereas 2-EE showed only concentration-dependent growth inhibition without proliferative stimulation at any tested concentration [3]. This ER-independence is a critical experimental design consideration: 2-EE can be used to interrogate antiproliferative mechanisms without the confounding variable of ER-mediated transcriptional activation, unlike E2 or 4-hydroxyestradiol (which retains partial ER agonist activity) [3].

Estrogen receptor binding Non-estrogenic antiproliferative Mechanism-of-action specificity

2-Ethoxyestradiol Shows Enhanced Cytotoxicity in MDA-MB-435 Breast Cancer Cells Relative to Other Cancer Cell Lines—A Differential Sensitivity Profile Relevant for Oncology Tool Compound Selection

In the 1995 Cushman et al. cytotoxicity panel, tubulin polymerization inhibitors within the 2-alkoxyestradiol series—including 2-ethoxyestradiol (2-EE)—displayed significantly higher cytotoxicities in the MDA-MB-435 breast cancer cell line than in the other cancer cell lines studied [1]. This differential sensitivity profile suggests that specific breast cancer cell contexts may be preferentially susceptible to 2-EE-mediated microtubule disruption. While the specific IC₅₀ values for 2-EE in MDA-MB-435 were not extracted in the publicly available abstract and search snippets, the broader finding that 2-EE and 2-((E)-1-propenyl)estradiol were 'substantially more potent than 2-methoxyestradiol itself' across the cytotoxicity panel [1] reinforces the potency ranking established in other assay systems.

Breast cancer cytotoxicity MDA-MB-435 Cell line selectivity

Recommended Research Application Scenarios for 2-Ethoxyestradiol Based on Quantitatively Validated Differentiation Evidence


Pulmonary Arterial Hypertension (PAH) Preclinical Pharmacology: 2-EE as a Lead Antiremodeling Tool Compound

Research groups investigating the role of antiproliferative agents in pulmonary vascular remodeling should prioritize 2-EE over 2-ME and other estradiol metabolites. The compound's 10-fold greater antiproliferative potency in human pulmonary artery endothelial cells (hPAEC), smooth muscle cells (hPASMC), and lung fibroblasts (hLF) relative to 2-ME, combined with its demonstrated ability to achieve 100% survival and strong vascular remodeling inhibition in the monocrotaline rat PH model, positions 2-EE as the most extensively validated synthetic estradiol analog for PAH target engagement studies [6]. The non-estrogenic profile of 2-EE is especially critical in PAH research, given the recognized complexity of estrogen effects on the pulmonary circulation and the need to dissect ER-dependent vs. ER-independent mechanisms of vascular protection [6].

Microtubule-Targeted Anticancer Drug Discovery: 2-EE as an Optimal Colchicine-Site Ligand with Defined SAR

For medicinal chemistry teams pursuing colchicine-binding site inhibitors, 2-EE serves as a structurally defined lead template where the C2-ethoxy substituent represents the SAR-validated optimal unbranched chain length (three non-hydrogen atoms) for maximal antitubulin activity [6]. The availability of high-resolution SAR data from the Cushman laboratory, including the direct demonstration that 2-EE inhibits both tubulin polymerization and [³H]colchicine binding more potently than 2-ME, makes 2-EE the rational starting point for further B-ring, C-ring, and D-ring derivatization campaigns [6][7]. The MDA-MB-435 breast cancer cell line sensitivity profile additionally supports its use as a positive control compound in cytotoxicity screening cascades for novel microtubule-disrupting agents [6].

Diabetic Nephropathy and Metabolic Syndrome Research: 2-EE as a Metabolically Stable Renal Protection Tool Compound

Investigators studying renal protection in the context of metabolic syndrome and type 2 diabetes should select 2-EE when experimental design requires a chemically defined agent that is not subject to endogenous metabolic interconversion pathways. Although both 2-EE and 2-ME attenuate proteinuria and preserve renal function in aged ZSF1 diabetic rats at equivalent doses (18 μg/kg/h) [6], 2-EE is a fully synthetic entity, whereas 2-ME is both an endogenous metabolite (formed via COMT-mediated methylation of 2-HE) and a potential in vivo conversion product of exogenously administered 2-HE [7]. This makes 2-EE the cleaner tool for pharmacokinetic-pharmacodynamic modeling, isotope-labeled tracer studies, and experiments designed to isolate the renal effects of tubulin polymerization inhibition from those mediated through estrogen-related metabolic pathways [6].

Estrogen Receptor-Independent Antiproliferative Mechanism Studies: 2-EE as a Negative Control for ER-Mediated Signaling

For cell and molecular biologists investigating the intersection of cell cycle regulation and estrogen signaling, 2-EE offers a uniquely clean pharmacological profile: it retains the steroidal backbone of estradiol yet lacks significant ER binding affinity while gaining potent antitubulin activity [6]. Unlike estradiol, which produces biphasic growth effects (stimulatory at low concentrations, inhibitory only at supra-micromolar levels in hPAEC) [7], 2-EE shows only concentration-dependent growth inhibition without proliferative stimulation. This makes 2-EE an ideal tool for dissecting whether observed antiproliferative effects in hormone-sensitive cell models are attributable to ER-mediated transcriptional regulation or to microtubule-dependent mitotic arrest [6][7].

Quote Request

Request a Quote for 2-Ethoxyestradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.